molecular formula C21H15BrN2OS B3008105 2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine CAS No. 477862-26-3

2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine

Cat. No.: B3008105
CAS No.: 477862-26-3
M. Wt: 423.33
InChI Key: HFTOQUBDWIKRIK-UHFFFAOYSA-N
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Description

2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine is an organic compound that features a pyrimidine core substituted with a 4-(2-thienyl) group and a 2-{4-[(4-bromobenzyl)oxy]phenyl} moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common reagents include nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could yield an alcohol or alkane derivative.

Scientific Research Applications

2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-Chlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine
  • 2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine
  • 2-{4-[(4-Fluorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine

Uniqueness

2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets.

Properties

IUPAC Name

2-[4-[(4-bromophenyl)methoxy]phenyl]-4-thiophen-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2OS/c22-17-7-3-15(4-8-17)14-25-18-9-5-16(6-10-18)21-23-12-11-19(24-21)20-2-1-13-26-20/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTOQUBDWIKRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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